3-(2-Bromoethyl)-1,1-dimethylcyclohexane
Description
Significance of Halogenated Cycloalkane Building Blocks
The presence of methyl groups on the cyclohexane (B81311) ring, as in the case of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane, can also play a significant role. These substituents can direct the regioselectivity of reactions on the ring and influence the conformational preferences of the molecule, which can be critical in the synthesis of stereochemically defined products.
Positional Isomerism in Brominated Dimethylcyclohexanes: Focusing on this compound
The substitution pattern on the cyclohexane ring gives rise to a variety of positional isomers, each with its unique chemical and physical properties. In the case of a bromoethyl-dimethylcyclohexane, the positions of the two methyl groups and the bromoethyl group on the cyclohexane ring are critical in defining the isomer.
For dimethylcyclohexane, several positional isomers exist, including 1,1-dimethyl, 1,2-dimethyl, 1,3-dimethyl, and 1,4-dimethyl isomers. nist.gov The specific compound of interest, this compound, has a gem-dimethyl substitution at the 1-position and a 2-bromoethyl group at the 3-position. This specific arrangement distinguishes it from other possible isomers, such as those where the methyl groups are on different carbons or the bromoethyl group is at a different position.
The numbering of the cyclohexane ring is determined by the IUPAC nomenclature rules, which aim to give the substituents the lowest possible locants. In this case, the carbon bearing the two methyl groups is designated as C1, and the ring is numbered such that the bromoethyl group is at C3.
The table below illustrates some of the possible positional isomers of a bromoethyldimethylcyclohexane, highlighting the structural diversity that can be achieved by varying the substituent positions.
| Isomer Name | Position of Methyl Groups | Position of Bromoethyl Group |
| This compound | 1,1 | 3 |
| 1-(2-Bromoethyl)-2,3-dimethylcyclohexane | 2,3 | 1 |
| 4-(2-Bromoethyl)-1,2-dimethylcyclohexane | 1,2 | 4 |
This table is for illustrative purposes and does not represent an exhaustive list of all possible isomers.
The specific substitution pattern of this compound dictates its reactivity and potential applications in synthesis. The spatial relationship between the gem-dimethyl group and the bromoethyl substituent can influence the accessibility of the reactive center and the stability of reaction intermediates, thereby affecting the outcome of chemical transformations.
While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred from closely related structures. For instance, the related compound 3-Bromo-1,1-dimethylcyclohexane shares the same substitution pattern on the cyclohexane ring, with a bromine atom directly attached to the ring at the 3-position.
Table of Physicochemical Properties of a Related Compound: 3-Bromo-1,1-dimethylcyclohexane
| Property | Value |
| Molecular Formula | C8H15Br |
| Molecular Weight | 191.11 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 75-77 °C at 15 mmHg |
| Density | 1.187 g/mL at 25 °C |
Data obtained for the related compound 3-Bromo-1,1-dimethylcyclohexane and may not be representative of this compound.
The study of such specific isomers is crucial for advancing the field of organic synthesis, as each unique structure presents new opportunities for the creation of novel molecules with potentially valuable properties.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoethyl)-1,1-dimethylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-10(2)6-3-4-9(8-10)5-7-11/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLZMBVAFISLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profile of 3 2 Bromoethyl 1,1 Dimethylcyclohexane
Nucleophilic Substitution Pathways at the Bromoethyl Center
The carbon atom bonded to the bromine in 3-(2-Bromoethyl)-1,1-dimethylcyclohexane is a primary carbon, a key determinant in its preferred nucleophilic substitution mechanism.
Detailed Analysis of SN1 and SN2 Mechanistic Kinetics
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The kinetics of these reactions are fundamentally different. The rate of an SN1 reaction is dependent only on the concentration of the substrate (Rate = k[Alkyl Halide]), while the rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile (Rate = k[Alkyl Halide][Nucleophile]). masterorganicchemistry.comreddit.com
For this compound, the substrate is a primary alkyl halide. Primary substrates strongly favor the SN2 mechanism. masterorganicchemistry.comyoutube.com The formation of a primary carbocation, which would be required for an SN1 pathway, is energetically unfavorable. masterorganicchemistry.com Consequently, the reaction kinetics are expected to be second-order, with the rate being directly proportional to the concentration of both the alkyl halide and the attacking nucleophile.
The SN2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center.
Table 1: Comparison of SN1 and SN2 Reaction Characteristics
| Feature | SN1 Reaction | SN2 Reaction |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Substrate Preference | 3° > 2° > 1° | Methyl > 1° > 2° |
| Stereochemistry | Racemization | Inversion of configuration |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
Steric Effects of the 1,1-Dimethylcyclohexane (B3273568) Moiety on Substitution Reactions
The bulky 1,1-dimethylcyclohexane ring exerts significant steric hindrance around the reaction center. libretexts.orgyoutube.com In an SN2 reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group. The gem-dimethyl group on the cyclohexane (B81311) ring can impede this backside attack, thereby slowing down the rate of the SN2 reaction compared to a less hindered primary alkyl halide.
Leaving Group Propensity of Bromide in Cyclohexane Systems
The bromide ion is an excellent leaving group in nucleophilic substitution reactions. This is due to its large size and the relatively low bond strength of the carbon-bromine bond. The stability of the bromide anion in solution also contributes to its effectiveness as a leaving group. In the context of cyclohexane systems, the principles governing leaving group ability remain the same. The C-Br bond is sufficiently polarized to make the carbon atom electrophilic and susceptible to nucleophilic attack.
Elimination Reactions (E1 and E2) of the Brominated Cyclohexane
In the presence of a strong base, this compound can undergo elimination reactions to form an alkene. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.
Mechanistic Interplay and Competition with Substitution
Elimination reactions are often in competition with nucleophilic substitution. youtube.com The outcome of the reaction is influenced by several factors, including the strength of the base/nucleophile, the solvent, and the structure of the substrate.
For this compound, a primary alkyl halide, the E2 mechanism is favored over the E1 mechanism, especially in the presence of a strong, non-bulky base. The E1 mechanism would require the formation of an unstable primary carbocation.
The E2 reaction is a concerted process where the base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine (the β-carbon), and the bromide ion is simultaneously eliminated, leading to the formation of a double bond. youtube.com For the E2 mechanism to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation.
In the case of this compound, there are two β-hydrogens on the ethyl chain. Abstraction of one of these protons by a strong base would lead to the formation of 3-(ethenyl)-1,1-dimethylcyclohexane.
Strong, sterically hindered bases, such as potassium tert-butoxide, will strongly favor elimination over substitution. With strong, unhindered bases like sodium ethoxide, a mixture of SN2 and E2 products is expected.
Table 2: Factors Favoring Substitution vs. Elimination
| Factor | Favors SN2 | Favors E2 |
|---|---|---|
| Nucleophile/Base | Strong, non-bulky nucleophile | Strong, sterically hindered base |
| Substrate | Primary > Secondary | Tertiary > Secondary > Primary |
| Solvent | Polar aprotic | Less polar solvents |
| Temperature | Lower temperatures | Higher temperatures |
Radical Reactions Involving the Bromoethyl Group
The carbon-bromine bond in this compound can undergo homolytic cleavage in the presence of radical initiators, such as light or heat, to form a primary alkyl radical. ucr.edu This radical can then participate in a variety of chain reactions.
For instance, in the presence of a radical initiator and a hydrogen donor like tributyltin hydride, the bromoethyl group can be reduced to an ethyl group. Conversely, free-radical bromination of 1,1-dimethyl-3-ethylcyclohexane would likely lead to the formation of 3-(1-bromoethyl)-1,1-dimethylcyclohexane as the major product due to the greater stability of the secondary radical intermediate. However, some this compound could also be formed. ucr.edu
The reactivity in radical reactions is dictated by the stability of the radical intermediate. In general, tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals.
Role of this compound as an Alkylating Agent
This compound functions as an alkylating agent by donating its 1,1-dimethylcyclohexyl-ethyl group to a nucleophile. This process typically occurs through a bimolecular nucleophilic substitution (SN2) reaction. The primary carbon atom bonded to the bromine atom is the electrophilic center that is attacked by the nucleophile, leading to the displacement of the bromide ion, which is a good leaving group.
The general mechanism for the SN2 reaction involving this compound can be represented as:
Nu:⁻ + R-Br → [Nu···R···Br]⁻‡ → Nu-R + Br⁻
Where R represents the 1,1-dimethylcyclohexyl-ethyl group and Nu:⁻ is the incoming nucleophile.
The rate and efficiency of this alkylation reaction are significantly influenced by steric hindrance. In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org The presence of bulky substituents near the reaction center can physically obstruct this approach, which destabilizes the crowded five-coordinate transition state and, consequently, slows down the reaction. libretexts.org
In the case of this compound, the bulky 1,1-dimethylcyclohexyl group is attached to the carbon adjacent to the electrophilic carbon (the β-carbon). This arrangement creates considerable steric hindrance, shielding the electrophilic center and impeding the approach of the nucleophile. libretexts.org As a result, its reactivity as an alkylating agent in SN2 reactions is expected to be substantially lower than that of less hindered primary alkyl bromides such as 1-bromoethane or even (2-bromoethyl)cyclohexane.
The impact of steric hindrance on SN2 reaction rates is well-documented. As the size of the substituents on the carbon atoms near the reaction site increases, the reaction rate decreases markedly.
Interactive Data Table: Relative Reactivity in SN2 Reactions
The following table illustrates the general effect of β-substitution and steric bulk on the relative rates of SN2 reactions for various alkyl bromides.
| Alkyl Bromide | Structure | Relative Rate | Primary Steric Factor |
| Ethyl bromide | CH₃CH₂Br | 1 | Minimal hindrance |
| Propyl bromide | CH₃CH₂CH₂Br | 0.8 | Minor steric effect |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | 0.03 | Moderate β-branching |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 | Severe β-branching |
| This compound | C₁₀H₁₉Br | Very Low (estimated) | High steric bulk from β-substituent |
Note: The rate for this compound is estimated based on principles of steric hindrance and is expected to be very low, likely comparable to or even lower than neopentyl bromide, due to the large and rigid nature of the substituted cyclohexane ring.
Impact of Cyclohexane Ring Strain and Substitution Pattern on Overall Reactivity
The reactivity of this compound is profoundly influenced by the conformational properties of its cyclohexane ring and the specific arrangement of its substituents.
Cyclohexane Ring Strain: The parent cyclohexane ring exists preferentially in a chair conformation, which is a puckered, non-planar structure. This conformation effectively eliminates angle strain and torsional strain by maintaining tetrahedral bond angles (approximately 109.5°) and a staggered arrangement of all carbon-hydrogen bonds on adjacent carbons. Consequently, the cyclohexane ring itself is considered to be virtually strain-free.
Substitution Pattern and Conformational Analysis: The substitution pattern—two methyl groups on carbon 1 (a gem-dimethyl group) and a 2-bromoethyl group on carbon 3—dictates the molecule's preferred three-dimensional shape and, by extension, its reactivity.
1,1-Dimethyl Group: In a 1,1-disubstituted cyclohexane, any chair conformation will necessarily have one methyl group in an axial position and the other in an equatorial position. The energy of both chair conformers is identical, so they exist in equal abundance. libretexts.orglibretexts.org
3-(2-Bromoethyl) Group: Substituents on a cyclohexane ring are generally more stable in an equatorial position to avoid steric repulsion with other axial atoms. sapub.org An axial substituent experiences unfavorable steric interactions with the axial hydrogens located on carbons two positions away (C-3 and C-5 relative to C-1). These are known as 1,3-diaxial interactions. libretexts.orgquimicaorganica.org The 2-bromoethyl group is bulky, and placing it in an axial position would introduce significant steric strain. Therefore, the cyclohexane ring will overwhelmingly adopt the chair conformation where the 3-(2-Bromoethyl) group is in the more stable equatorial position.
This strong equatorial preference effectively "locks" the molecule into a dominant conformation. In this preferred conformation, the bromoethyl side chain extends into a less sterically crowded region, which makes the electrophilic carbon atom more accessible than if the substituent were in an axial position. While the equatorial orientation improves accessibility, the inherent bulk of the entire 1,1-dimethylcyclohexyl-ethyl substituent remains the primary factor governing its reduced reactivity in SN2 reactions, as discussed previously. For other reaction types, such as elimination (E2) reactions, this fixed conformation is critical, as E2 mechanisms have strict stereochemical requirements, demanding an anti-periplanar arrangement of a β-hydrogen and the leaving group. pearson.com The specific geometry of the dominant conformer would determine which, if any, β-hydrogens can meet this requirement.
Interactive Data Table: Conformational Analysis Summary
| Substituent | Position on Ring | Preferred Orientation | Primary Reason for Preference | Impact on Reactivity |
| Methyl Group 1 | C-1 | Axial/Equatorial | One methyl must be axial, the other equatorial in any chair form. | Contributes to overall steric bulk of the molecule. |
| Methyl Group 2 | C-1 | Equatorial/Axial | One methyl must be axial, the other equatorial in any chair form. | Contributes to overall steric bulk of the molecule. |
| 2-Bromoethyl Group | C-3 | Equatorial | Avoidance of significant 1,3-diaxial interactions with axial hydrogens. | Orients the reactive side chain into a more sterically accessible space, though overall reactivity remains low due to bulk. |
Conformational Analysis and Stereochemical Principles of 3 2 Bromoethyl 1,1 Dimethylcyclohexane
Preferred Cyclohexane (B81311) Ring Conformations
The cyclohexane ring is not planar; it predominantly adopts puckered conformations that relieve angle and torsional strain. The most stable of these is the chair conformation, which will be the focus of this analysis.
The ground state conformation of a cyclohexane ring is the "chair" form, which is highly stable because it minimizes both angle strain (all C-C-C bond angles are approximately 109.5°) and torsional strain (all adjacent C-H and C-C bonds are staggered). libretexts.orgbyjus.com Another conformation, the "boat," is less stable due to torsional strain from eclipsing bonds and steric hindrance between the "flagpole" hydrogens. byjus.comquora.com A more stable, non-chair conformation is the "twist-boat," which is an energy minimum but is still significantly higher in energy (approximately 5.5 kcal/mol) than the chair conformation. utexas.edu Consequently, for most substituted cyclohexanes at room temperature, the equilibrium lies overwhelmingly in favor of the chair conformation. utexas.edu
In the case of a 1,1-dimethylcyclohexane (B3273568) ring system, the two methyl groups are attached to the same carbon atom. In any chair conformation, one of the methyl groups must occupy an axial position, while the other occupies an equatorial position. libretexts.orglibretexts.org Through a process known as ring flipping, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial. libretexts.org Since the steric environments of the two conformers are identical, they are isoenergetic, meaning they have the same stability and are present in equal amounts at equilibrium. libretexts.orglibretexts.org
When a substituent is in an axial position on a cyclohexane ring, it experiences steric repulsion from the other two axial hydrogens on the same side of the ring. pressbooks.pub This is known as a 1,3-diaxial interaction. pressbooks.pubfiveable.me To avoid this strain, larger substituents preferentially occupy the more spacious equatorial position. The energy difference between the axial and equatorial conformations for a given substituent is quantified by its A-value (conformational free energy). masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org
For 3-(2-Bromoethyl)-1,1-dimethylcyclohexane, we must consider the steric demands of both the methyl groups and the 2-bromoethyl group.
Methyl Group : The A-value for a methyl group is approximately 1.7 kcal/mol (7.6 kJ/mol). libretexts.orgpressbooks.pub This value represents the steric strain incurred when the methyl group is in an axial position.
2-Bromoethyl Group : A direct A-value for the 2-bromoethyl group is not readily available in the literature. However, we can estimate its steric bulk by considering related substituents. The A-value for an ethyl group is slightly larger than that of a methyl group, at about 1.75-1.8 kcal/mol. masterorganicchemistry.comoregonstate.edu The bromine atom itself has a smaller A-value (around 0.43-0.48 kcal/mol) than a methyl group, which is attributed to the longer carbon-bromine bond length, placing the bulky atom further from the ring and reducing 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org Since the bromine atom in a 2-bromoethyl group is two carbons away from the cyclohexane ring, its direct contribution to 1,3-diaxial interactions is minimal. The conformational preference of the 2-bromoethyl group will be dominated by the ethyl portion, and thus its A-value is expected to be similar to that of an ethyl group, approximately 1.8 kcal/mol.
The following interactive table summarizes the A-values for relevant substituents.
| Substituent | A-Value (kcal/mol) |
| -CH₃ (Methyl) | 1.7 |
| -CH₂CH₃ (Ethyl) | 1.8 |
| -Br (Bromo) | 0.48 |
| -CH₂CH₂Br (2-Bromoethyl) | ~1.8 (estimated) |
In this compound, the two methyl groups are fixed at C1. The crucial conformational question revolves around the preference of the 2-bromoethyl group at C3. There are two possible chair conformations that can be interconverted via ring flip. In one conformer, the 2-bromoethyl group is in an axial position, and in the other, it is in an equatorial position. Given that the estimated A-value for the 2-bromoethyl group is significant, the conformer with this group in the equatorial position will be substantially more stable and will predominate at equilibrium.
Conformational Dynamics and Inversion Barriers in Substituted Cyclohexanes
Cyclohexane and its derivatives are not static molecules. They undergo a rapid conformational change known as ring inversion or chair-chair interconversion. fiveable.me During this process, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org For unsubstituted cyclohexane, this process has an energy barrier of approximately 10-11 kcal/mol (about 45 kJ/mol). libretexts.orgutexas.edu This barrier is low enough that at room temperature, the interconversion is extremely rapid. libretexts.org
The presence of substituents on the ring can influence the inversion barrier. Bulky substituents can raise the energy of the transition state, thereby increasing the barrier to inversion. However, in this compound, the primary effect of the substituents is on the relative energies of the two chair conformers rather than a dramatic change in the inversion barrier itself. The equilibrium will be heavily skewed towards the conformer with the 2-bromoethyl group in the equatorial position.
Stereochemical Implications of the 3-(2-Bromoethyl) Substitution
The substitution pattern in this compound has important stereochemical consequences. The carbon atom at position 3 of the cyclohexane ring is bonded to four different groups: a hydrogen atom, the 2-bromoethyl group, the C2 carbon of the ring, and the C4 carbon of the ring. Since the path around the ring from C3 to C1 (via C2) is different from the path from C3 to C1 (via C4, C5, and C6), the two ring connections are considered different groups. Therefore, the C3 carbon is a stereocenter, also known as a chiral center.
The presence of this single stereocenter means that this compound can exist as a pair of enantiomers:
(R)-3-(2-Bromoethyl)-1,1-dimethylcyclohexane
(S)-3-(2-Bromoethyl)-1,1-dimethylcyclohexane
These two molecules are non-superimposable mirror images of each other. They will have identical physical properties (melting point, boiling point, etc.) but will rotate plane-polarized light in equal and opposite directions. The conformational analysis discussed previously applies to both the (R) and (S) enantiomers. For each enantiomer, the equilibrium will favor the chair conformation where the 2-bromoethyl group is in the equatorial position.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of each atom.
¹H NMR Spectral Interpretation of Cyclohexane and Bromomethyl Protons
The proton (¹H) NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different proton environments within the molecule. The gem-dimethyl groups on the C1 carbon are chemically equivalent and are expected to produce a sharp singlet in the upfield region, typically around 0.9-1.2 ppm.
The protons of the bromoethyl side chain, -CH₂-CH₂-Br, will appear as two distinct multiplets. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is deshielded by the electronegative halogen and is expected to resonate as a triplet at approximately 3.4-3.6 ppm. docbrown.info The other methylene group (-CH₂-), adjacent to the cyclohexane ring, would likely appear as a triplet around 1.7-2.0 ppm.
The protons on the cyclohexane ring, including the methine proton at the point of substitution (C3), will produce a complex series of overlapping multiplets in the range of 1.2-1.9 ppm due to complex spin-spin coupling and conformational dynamics. oregonstate.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -C(CH₃)₂ | 0.9 - 1.2 | Singlet |
| Cyclohexane Ring Protons (-CH₂-, -CH-) | 1.2 - 1.9 | Multiplets |
| Ring-CH₂-CH₂Br | 1.7 - 2.0 | Triplet |
¹³C NMR Analysis of Carbon Environments
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, a total of eight distinct signals are expected, corresponding to the eight non-equivalent carbon environments, assuming the chair conformation slows ring-flipping on the NMR timescale.
The quaternary carbon (C1) bearing the two methyl groups would appear in the 30-35 ppm range. The two methyl carbons themselves would resonate at approximately 25-30 ppm. The carbon atom attached to the bromine, being significantly deshielded, is predicted to have a chemical shift in the range of 30-40 ppm. wisc.edulibretexts.org The other carbon of the ethyl side chain would be found around 35-45 ppm. The carbons of the cyclohexane ring will appear in the 20-50 ppm range, with the C3 carbon (attached to the side chain) being distinct from the other methylene carbons. compoundchem.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₂ | 25 - 30 |
| -C (CH₃)₂ | 30 - 35 |
| Cyclohexane Ring Carbons | 20 - 50 |
| Ring-C H₂-CH₂Br | 35 - 45 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. chemguide.co.uk For this compound (C₁₀H₁₉Br), the mass spectrum is characterized by the presence of two molecular ion peaks of nearly equal abundance due to the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). docbrown.infoyoutube.com This results in prominent M+ and M+2 peaks.
The fragmentation of the molecular ion is governed by the cleavage of the weakest bonds and the formation of the most stable carbocations. wikipedia.org Key fragmentation pathways for this molecule are expected to include:
Loss of a bromine radical (•Br): This would result in a fragment ion [M-Br]⁺.
Loss of the bromoethyl side chain: Cleavage of the bond between the cyclohexane ring and the side chain.
Cleavage of the C-C bonds within the cyclohexane ring: This can lead to a variety of smaller fragment ions. chegg.comyoutube.com
Loss of HBr: A common fragmentation pathway for bromoalkanes. docbrown.info
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 218/220 | [C₁₀H₁₉Br]⁺ | Molecular Ion (M⁺) |
| 139 | [C₁₀H₁₉]⁺ | Loss of •Br |
| 138 | [C₁₀H₁₈]⁺ | Loss of HBr |
| 111 | [C₈H₁₅]⁺ | Loss of •CH₂CH₂Br |
| 97 | [C₇H₁₃]⁺ | Ring fragmentation |
Theoretical and Computational Investigations
Theoretical and computational chemistry provides profound insights into the conformational preferences and reaction dynamics of molecules, complementing experimental data.
Density Functional Theory (DFT) in Conformational Energy Calculations
The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane ring. The key equilibrium is the ring-flip, which interconverts the conformers where the 2-bromoethyl substituent is in an axial or equatorial position. Density Functional Theory (DFT) calculations are widely employed to accurately predict the relative energies of these conformers. rsc.org
For monosubstituted cyclohexanes, the equatorial conformer is generally more stable to avoid unfavorable 1,3-diaxial interactions between the substituent and the axial hydrogens on the same side of the ring. libretexts.orgmasterorganicchemistry.com DFT calculations can quantify this energy difference (ΔE). For the bromoethyl group, a significant steric demand would lead to a strong preference for the equatorial position. The calculations involve geometry optimization of both the axial and equatorial conformers, followed by the calculation of their single-point energies. More accurate functionals that account for dispersion interactions, such as M06-2X, often provide results close to high-level methods. rsc.orgacs.org
Table 4: Summary of DFT-Based Conformational Analysis
| Conformer | Key Steric Interaction | Predicted Relative Stability |
|---|---|---|
| Equatorial | Gauche interactions within the side chain | More stable |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, such as nucleophilic substitution (e.g., Sₙ2) at the primary carbon of the bromoethyl group. sciforum.net By applying quantum mechanical methods like DFT, the entire potential energy surface of a reaction can be mapped out. researchgate.net
This involves locating and characterizing the geometries and energies of reactants, products, and, most importantly, the transition state. researchgate.net For an Sₙ2 reaction involving this compound, computational models can predict the activation energy barrier by calculating the energy difference between the reactants and the trigonal bipyramidal transition state. ic.ac.uk These calculations can also model the influence of different nucleophiles and solvent effects on the reaction rate, providing a detailed, molecular-level understanding of the reaction dynamics. nih.gov
Based on a comprehensive search of available scientific literature, there are no specific research articles or publicly accessible data detailing the electronic structure calculations and reactivity prediction for the compound This compound .
Therefore, the following section on "Advanced Spectroscopic Characterization and Computational Chemistry Studies" cannot be generated with scientifically accurate and verifiable information as requested.
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Computational Chemistry Studies
Detailed research findings and data tables regarding the electronic structure and reactivity prediction of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane are not available in the reviewed scientific literature. Computational chemistry studies, which often employ methods like Density Functional Theory (DFT), are crucial for understanding a molecule's reactivity. These studies typically involve calculating various molecular properties and reactivity indices.
For a hypothetical analysis, the following parameters would be investigated:
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, one would expect the region around the bromine atom to be electron-rich, making it susceptible to nucleophilic attack, while the adjacent carbon atoms would be electron-deficient.
Table of Hypothetical Reactivity Descriptors:
| Parameter | Symbol | Hypothetical Value (a.u.) | Significance |
| HOMO Energy | EHOMO | Data not available | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | Data not available | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | Data not available | ELUMO - EHOMO; indicates chemical reactivity and stability. |
| Electronegativity | χ | Data not available | -(EHOMO + ELUMO)/2; measures the power of an atom to attract electrons. |
| Chemical Hardness | η | Data not available | (ELUMO - EHOMO)/2; measures resistance to change in electron distribution. |
| Global Electrophilicity | ω | Data not available | χ2/(2η); quantifies the electrophilic nature of a molecule. |
Without dedicated computational studies on this compound, any discussion on its electronic structure and predicted reactivity remains speculative. Further research is required to provide the specific data needed for a thorough analysis as outlined.
Strategic Applications of 3 2 Bromoethyl 1,1 Dimethylcyclohexane in Advanced Organic Synthesis
Utilization as a Key Intermediate in Multi-Step Organic Syntheses
The structure of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane makes it a potentially valuable intermediate for synthesizing more complex molecules. The primary reactive site is the primary alkyl bromide, which is amenable to a variety of transformations. The 1,1-dimethylcyclohexane (B3273568) moiety provides a bulky, lipophilic, and conformationally interesting scaffold.
A plausible synthetic route to this intermediate would likely start from the corresponding alcohol, 3-(2-hydroxyethyl)-1,1-dimethylcyclohexane . Standard brominating agents could be employed for this conversion.
| Precursor Compound | Reagent | Product | Reaction Type |
| 3-(2-hydroxyethyl)-1,1-dimethylcyclohexane | Phosphorus tribromide (PBr₃) | This compound | Appel Reaction |
| 3-(2-hydroxyethyl)-1,1-dimethylcyclohexane | Carbon tetrabromide (CBr₄), Triphenylphosphine (B44618) (PPh₃) | This compound | Bromination |
Once formed, this bromo-intermediate could be used in various multi-step sequences. For instance, it could serve as a precursor for organometallic reagents or undergo coupling reactions to build larger carbon skeletons.
Derivatization Chemistry: Functional Group Transformations via the Bromoethyl Group
The bromoethyl group is the key handle for functionalization. As a primary alkyl halide, it is an excellent substrate for SN2 reactions with a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This versatility is crucial for creating libraries of compounds with varied properties.
Table of Potential Nucleophilic Substitution Reactions:
| Nucleophile | Reagent Example | Product Functional Group |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |
| Alkoxide | Sodium Methoxide (NaOMe) | Ether (-OCH₃) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |
| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) |
These transformations would yield a variety of derivatives, each with its own potential for further synthetic elaboration. For example, the resulting nitrile could be hydrolyzed to a carboxylic acid or reduced to a primary amine, significantly expanding the molecular diversity accessible from the single bromo-intermediate.
Design and Synthesis of Complex Molecular Architectures Incorporating the 1,1-Dimethylcyclohexane Moiety
The 1,1-dimethylcyclohexane unit, often referred to as a "gem-dimethyl" group, serves as a valuable structural motif in medicinal chemistry and materials science. It imparts steric bulk, which can influence the conformation of a molecule and its interactions with biological targets. It also increases lipophilicity, which can affect properties like solubility and membrane permeability.
Using this compound, this specific moiety can be strategically incorporated into larger, more complex architectures.
Potential Advanced Synthetic Applications:
Grignard Reagent Formation: Reaction with magnesium metal would form the corresponding Grignard reagent, (3-(1,1-dimethylcyclohexyl)ethyl)magnesium bromide . This powerful nucleophile could then be used to form new carbon-carbon bonds by reacting with aldehydes, ketones, esters, and other electrophiles.
Organocuprate Formation: The Grignard reagent could be converted into a Gilman cuprate, which is ideal for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.
Cross-Coupling Reactions: The bromo-intermediate could participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) with appropriate coupling partners, allowing for the direct connection of the 1,1-dimethylcyclohexylethyl fragment to aryl, vinyl, or alkynyl groups.
Q & A
Q. What synthetic routes are effective for preparing 3-(2-Bromoethyl)-1,1-dimethylcyclohexane?
Methodological Answer:
- Radical Bromination: React 1,1-dimethylcyclohexane with N-bromosuccinimide (NBS) under UV light to introduce bromine at the ethyl branch. Steric hindrance from the geminal dimethyl groups may limit regioselectivity, requiring optimization of reaction time and solvent polarity .
- Nucleophilic Substitution: Start with 3-(2-Hydroxyethyl)-1,1-dimethylcyclohexane and treat with HBr in the presence of a Lewis acid catalyst (e.g., PBr₃) to replace the hydroxyl group with bromine .
- Key Validation: Use GC-MS to confirm product purity and NMR (¹H/¹³C) to distinguish between bromoethyl regioisomers (e.g., axial vs. equatorial conformers) .
Q. How does the steric environment of 1,1-dimethylcyclohexane influence bromoethyl substitution?
Methodological Answer:
- Conformational Analysis: The 1,1-dimethyl groups force the cyclohexane ring into a chair conformation, where the bromoethyl group adopts an equatorial position to minimize 1,3-diaxial strain. Computational tools (e.g., DFT at B3LYP/6-31G**) predict energy differences between axial and equatorial bromoethyl conformers .
- Experimental Validation: Compare reaction yields of bromoethyl derivatives under kinetic vs. thermodynamic conditions. Higher temperatures favor equatorial substitution due to reduced steric clash .
Q. What safety protocols are critical when handling brominated cyclohexanes?
Methodological Answer:
- Hazard Mitigation:
- Ventilation: Use fume hoods to avoid inhalation (GHS H226: flammable liquid/vapor) .
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles; avoid spark sources due to flammability .
- First Aid: For skin contact, wash with soap/water immediately; if inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in regioselectivity data for bromoethylcyclohexane derivatives?
Methodological Answer:
- Case Study: Compare experimental vs. predicted reaction outcomes using molecular dynamics (MD) simulations. For example, shows that 1,1-dimethylcyclohexane stabilizes hydrates in low-carbon energy systems, suggesting similar frameworks can model bromoethyl reactivity.
- Data Reconciliation: If experimental yields contradict computational predictions (e.g., unexpected axial substitution), re-evaluate solvent effects or transition-state geometries using QM/MM hybrid methods .
Q. What catalytic systems enhance the functionalization of this compound in cross-coupling reactions?
Methodological Answer:
- Palladium Catalysis: Use Suzuki-Miyaura coupling with arylboronic acids. Optimize ligand choice (e.g., SPhos vs. XPhos) to overcome steric hindrance from the dimethyl groups .
- Side Reactions: Monitor for β-hydride elimination (common in bulky substrates) via TLC or HPLC. Additives like tetrabutylammonium bromide (TBAB) can suppress elimination .
Q. How does the bromoethyl group’s position affect thermodynamic stability in ring-opening metathesis polymerization (ROMP)?
Methodological Answer:
- Thermodynamic Profiling: Use calorimetry (DSC) to measure enthalpy changes during ROMP. ’s table (e.g., C₈H₁₆ derivatives with ΔH values) provides a baseline for comparing bromoethyl-substituted analogs.
- Steric vs. Electronic Effects: The bromine atom’s electronegativity may polarize the ethyl group, accelerating ring strain relief, while dimethyl groups hinder catalyst access. Contrast with 4-bromomethyl analogs () to isolate positional effects .
Key Contradictions & Recommendations
- Safety Data Discrepancies: and classify (bromomethyl)cyclohexane as flammable (H226), but some SDS lack full hazard details. Recommendation: Assume worst-case hazards and follow GHS protocols .
- Synthetic Yields: Radical bromination yields vary widely ( vs. 4). Recommendation: Pre-functionalize the ethyl group before dimethyl substitution to improve regiocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
